molecular formula C12H15NO2 B8677634 N-{2-[(2-Methylprop-2-en-1-yl)oxy]phenyl}acetamide CAS No. 88924-86-1

N-{2-[(2-Methylprop-2-en-1-yl)oxy]phenyl}acetamide

Cat. No. B8677634
CAS RN: 88924-86-1
M. Wt: 205.25 g/mol
InChI Key: SDDNOQCCYMZHDU-UHFFFAOYSA-N
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Patent
US06943188B2

Procedure details

The compound (1.74 g, 85%) was prepared from 3-chloro-2-methylpropene (1.09 g, 11.9 mmol) and 2-acetamidophenol (1.50 g, 9.92 mmol) analogously to that described in Example 8(i).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([CH3:5])=[CH2:4].[C:6]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[OH:16])(=[O:8])[CH3:7]>>[CH3:5][C:3](=[CH2:4])[CH2:2][O:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[NH:9][C:6](=[O:8])[CH3:7]

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
ClCC(=C)C
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(COC1=C(C=CC=C1)NC(C)=O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 1.74 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.